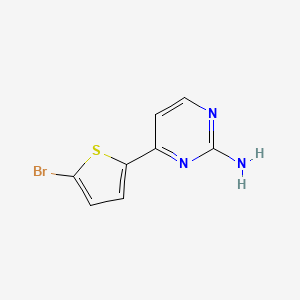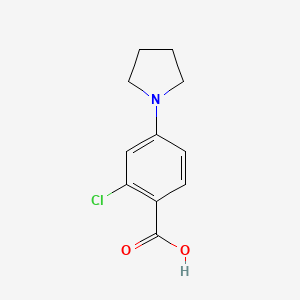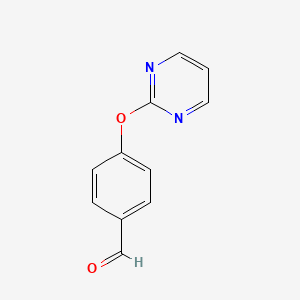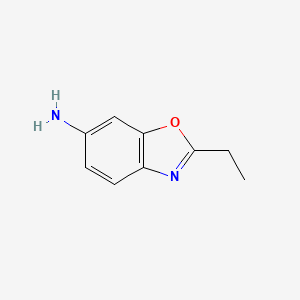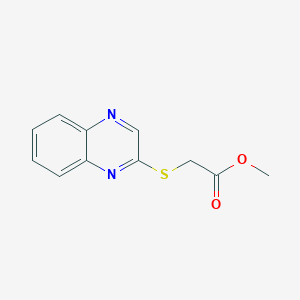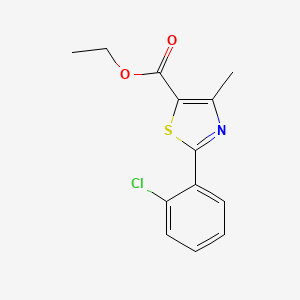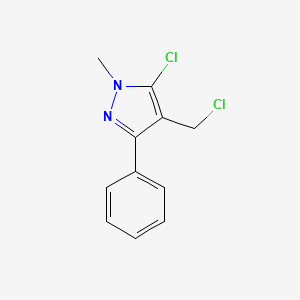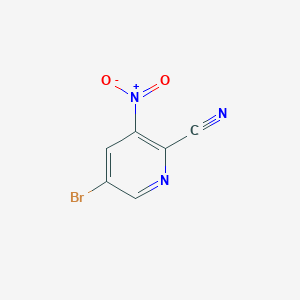
5-Bromo-2-Cyano-3-Nitropyridine
Vue d'ensemble
Description
5-Bromo-2-nitropyridine is a chemical compound that serves as an intermediate in the synthesis of pharmaceuticals and pesticides. It is known for its toxic effects on the human body when exposure occurs through the skin and respiratory tract, leading to severe health issues such as methemoglobinemia and delayed encephalopathy .
Synthesis Analysis
The synthesis of 5-Bromo-2-nitropyridine can be achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process has been scaled up for large-scale production, although it initially presented challenges such as low conversion rates, high impurity content, and lack of reproducibility. Through rigorous safety and process studies, a robust and safe protocol was developed for consistent results .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitropyridine has been studied using Fourier transform Raman and infrared spectroscopy. The equilibrium geometry, natural atomic charges, and vibrational frequencies were calculated using density functional B3LYP methods. These studies provide a detailed interpretation of the vibrational spectra and help in understanding the molecular structure of the compound .
Chemical Reactions Analysis
5-Bromo-2-nitropyridine has been used in various chemical reactions. For instance, it has been involved in the heterodimerization of cysteine-containing peptides, which is a critical step in the preparation of de novo designed cytochrome model peptides . Additionally, it has been used as a starting material for the synthesis of other pyridine derivatives, such as 2-amino-5-ethoxypyridine, although alternative synthesis routes have been explored due to side reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-nitropyridine have been extensively studied. Quantum mechanical, spectroscopic, and docking studies have provided insights into its electronic and vibrational characteristics. The compound exhibits low softness and high electrophilicity, which are indicative of its biological activity. Its stability and charge delocalization have been analyzed through Natural Bond Orbital (NBO) analysis. The compound also shows promise as a non-linear optical (NLO) material due to its high first-order hyperpolarizability and non-zero dipole moment. Thermodynamic properties have been studied, revealing the relationship between heat capacity, entropy, and enthalpy changes with temperature .
Applications De Recherche Scientifique
Synthesis and Reactions
- Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” is used in the synthesis of various organic compounds. It’s a versatile intermediate in organic synthesis .
- Methods of Application or Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Synthesis of Fluorinated Pyridines
- Summary of the Application : Fluorinated pyridines are important in the field of medicinal chemistry due to their unique properties. They can be synthesized using “5-Bromo-2-Cyano-3-Nitropyridine” as a starting material .
- Methods of Application or Experimental Procedures : The specific methods of synthesis can vary greatly depending on the desired fluoropyridine. Typically, it involves a series of reactions including halogenation, nitration, and fluorination .
- Results or Outcomes : The result is a variety of 2-, 3-, or 4-fluoropyridines, which have potential applications in pharmaceuticals and agrochemicals .
Synthesis of 3-Nitropyridine-2-Carbonitrile
- Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” can be used in the synthesis of 3-nitropyridine-2-carbonitrile .
- Methods of Application or Experimental Procedures : The specific methods of synthesis can vary, but it typically involves a series of reactions including bromination, nitration, and cyanation .
- Results or Outcomes : The result is 3-nitropyridine-2-carbonitrile, which is a useful intermediate in organic synthesis .
Synthesis of Imidazo[4,5-c]pyridines
- Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” can be used in the synthesis of imidazo[4,5-c]pyridines .
- Methods of Application or Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Results or Outcomes : The result is a series of imidazo[4,5-c]pyridines, which are useful intermediates in organic synthesis .
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
- Methods of Application or Experimental Procedures : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
The safety data sheet for 5-Bromo-2-nitropyridine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-bromo-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYONPVHIOJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377838 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-Cyano-3-Nitropyridine | |
CAS RN |
573675-25-9 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-nitropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

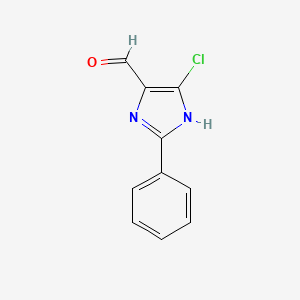
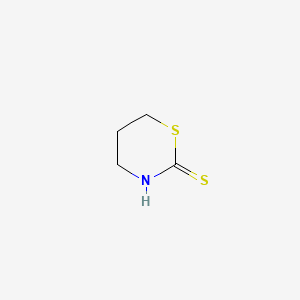
![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

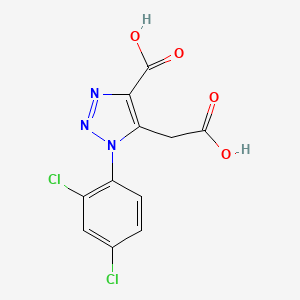
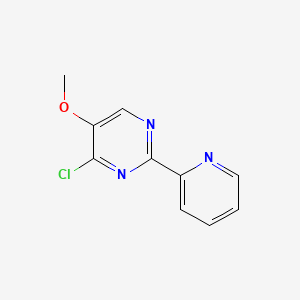
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)
